An In-depth Technical Guide to 1,3-diethyl-6-methyluracil: Synthesis, Properties, and Safety
An In-depth Technical Guide to 1,3-diethyl-6-methyluracil: Synthesis, Properties, and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-diethyl-6-methyluracil, a derivative of the naturally occurring pyrimidine, uracil. Given the pharmacological interest in uracil derivatives for applications ranging from anticancer agents to enzyme inhibitors, a thorough understanding of the synthesis, properties, and safe handling of substituted uracils like 1,3-diethyl-6-methyluracil is paramount for researchers in the field.[1] This document synthesizes available data to provide a detailed technical resource, emphasizing both the chemical characteristics and the critical safety considerations for laboratory use.
Compound Identification and Chemical Properties
1,3-diethyl-6-methyluracil is a synthetic derivative of 6-methyluracil, featuring ethyl groups at both the N1 and N3 positions of the pyrimidine ring.
| Property | Value | Source |
| Molecular Formula | C9H14N2O2 | Inferred from structure |
| Molecular Weight | 182.22 g/mol | Calculated |
| IUPAC Name | 1,3-diethyl-6-methylpyrimidine-2,4(1H,3H)-dione | Standard nomenclature |
| Melting Point | 50 °C | [1] |
| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |
Structural Confirmation: The identity of synthesized 1,3-diethyl-6-methyluracil can be confirmed through standard analytical techniques. Infrared (IR) spectroscopy reveals characteristic carbonyl (C=O) stretching frequencies around 1700 cm⁻¹ and 1665 cm⁻¹, and a C=C stretching frequency at 1625 cm⁻¹.[1] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in CDCl₃ will show distinct signals for the two ethyl groups (triplets and quartets) and the methyl group at the C6 position (a singlet).[1]
Synthesis of 1,3-diethyl-6-methyluracil
A facile and efficient one-pot synthesis of 1,3-diethyl-6-methyluracil has been reported, utilizing the condensation of 1,3-diethylurea with methyl acetoacetate under microwave irradiation.[1] This method offers advantages over older, multi-step procedures that often result in lower yields and require tedious extractions.[1]
Synthetic Workflow
The synthesis proceeds via a condensation reaction, forming the uracil ring structure.
Caption: One-pot synthesis of 1,3-diethyl-6-methyluracil.
Experimental Protocol
The following is a representative protocol based on the published literature.[1]
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Reaction Setup: In a microwave-safe vessel, combine 1,3-diethylurea (1 mmol) and methyl acetoacetate (1 mmol).
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Microwave Irradiation: Irradiate the mixture in a microwave reactor at 50°C for 10 minutes.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of carbon tetrachloride and ethyl acetate (e.g., 3:1 ratio).
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Purification: Upon completion, purify the crude product by column chromatography over silica gel. Elute with a mixture of carbon tetrachloride and ethyl acetate (e.g., 94:6 ratio) to isolate the desired product.[1]
This method has been reported to yield approximately 62% of the final product.[1]
Safety and Handling
Hazard Identification
Based on the classification of 6-methyluracil, 1,3-diethyl-6-methyluracil should be considered a potential reproductive toxin.
Additionally, based on data for 1,3-dimethyluracil, the following hazards may also be present:
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May cause skin irritation (H315).
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May cause serious eye irritation (H319).
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May cause respiratory irritation (H335).
Precautionary Measures and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following precautions are recommended:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]
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Personal Protective Equipment:
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Gloves: Wear appropriate chemical-resistant gloves.
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Eye Protection: Use chemical safety goggles or a face shield.
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Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]
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In case of skin contact: Wash off immediately with soap and plenty of water.[2]
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If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
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If swallowed: Rinse mouth with water and seek immediate medical advice.[2]
Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Store locked up.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration by a licensed disposal company.
Potential Applications and Biological Activity
Derivatives of uracil are of significant interest in medicinal chemistry and drug development. Some have been investigated for their potential as:
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Anticancer agents: Uracil analogs can interfere with nucleic acid metabolism.
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Enzyme inhibitors: Substituted uracils have been explored as inhibitors of enzymes such as acetylcholinesterase.
While specific data on the biological activity of 1,3-diethyl-6-methyluracil is limited, one study has reported that it exhibits moderate antimicrobial activity .[1] Further research is needed to fully elucidate its pharmacological profile.
It is worth noting that a more complex derivative, 1,3-bis[ω-(diethyl-ortho-nitrobenzylammonio)-pentyl]-6-methyluracil dibromide, has been investigated for its genotoxicity and was found to possess significant clastogenic activity in an in vivo micronucleus test.[4] This highlights the potential for substituted 6-methyluracil compounds to interact with cellular genetic material and underscores the importance of careful handling.
Conclusion
1,3-diethyl-6-methyluracil is a synthetic uracil derivative that can be efficiently prepared via a one-pot microwave-assisted synthesis. While its biological activities are not yet fully characterized, the known hazards of its parent compound, 6-methyluracil, necessitate a high degree of caution during handling. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure to this potentially hazardous compound. Further investigation into the toxicological and pharmacological properties of 1,3-diethyl-6-methyluracil is warranted to fully assess its potential for therapeutic applications.
References
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Kumar, A., Deepika, & Dewan, S. K. (2014). One pot rapid synthesis of 1,3-diethyl-6-methyl uracil. Journal of Chemical and Pharmaceutical Research, 6(2), 551-553. [Link]
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metasci. Safety Data Sheet: 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione. [Link]
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NextSDS. 1,3-DIETHYL-6-METHYL-5-NITROURACIL — Chemical Substance Information. [Link]
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Gubina, E., et al. (2002). Genotoxicity study of a new tetraalkylammonium derivative of 6-methyluracil (agent No. 547). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 515(1-2), 145-154. [Link]
